3-[2-(2-tert-butyl-6-methylphenoxy)ethyl]-2-(4-methoxyphenyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2-TERT-BUTYL-6-METHYLPHENOXY)ETHYL]-2-(4-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with a unique structure that combines phenoxy, methoxyphenyl, and dihydroquinazolinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-TERT-BUTYL-6-METHYLPHENOXY)ETHYL]-2-(4-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxyethyl Intermediate: This step involves the reaction of 2-tert-butyl-6-methylphenol with an appropriate alkylating agent to form the phenoxyethyl intermediate.
Coupling with Methoxyphenyl Group: The phenoxyethyl intermediate is then coupled with 4-methoxyphenylamine under suitable conditions to form the desired intermediate.
Cyclization to Form Dihydroquinazolinone: The final step involves the cyclization of the intermediate to form the dihydroquinazolinone core, which is achieved through a condensation reaction under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-TERT-BUTYL-6-METHYLPHENOXY)ETHYL]-2-(4-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The phenoxy and methoxy groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce dihydroquinazolinone derivatives.
Scientific Research Applications
3-[2-(2-TERT-BUTYL-6-METHYLPHENOXY)ETHYL]-2-(4-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Its structural properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound’s interactions with biological systems are of interest for understanding its potential effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 3-[2-(2-TERT-BUTYL-6-METHYLPHENOXY)ETHYL]-2-(4-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE: A simpler analog lacking the phenoxyethyl group.
3-[2-(2-TERT-BUTYL-6-METHYLPHENOXY)ETHYL]-2-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE: Similar structure but with a phenyl group instead of a methoxyphenyl group.
Uniqueness
The presence of both the phenoxyethyl and methoxyphenyl groups in 3-[2-(2-TERT-BUTYL-6-METHYLPHENOXY)ETHYL]-2-(4-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE provides unique steric and electronic properties, making it distinct from its analogs
Properties
Molecular Formula |
C28H30N2O3 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
3-[2-(2-tert-butyl-6-methylphenoxy)ethyl]-2-(4-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C28H30N2O3/c1-19-9-8-11-23(28(2,3)4)25(19)33-18-17-30-26(20-13-15-21(32-5)16-14-20)29-24-12-7-6-10-22(24)27(30)31/h6-16H,17-18H2,1-5H3 |
InChI Key |
LZWCYGDBZKATMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C)C)OCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.